1H-Carbazole,4-ethoxy-2,3-dihydro-(9CI)

Drug Design Lipophilicity ADME

1H-Carbazole,4-ethoxy-2,3-dihydro-(9CI) (CAS 167101-71-5) is a synthetic, partially saturated carbazole derivative with the molecular formula C14H15NO and a molecular weight of 213.28 g/mol. It features an ethoxy substituent at the 4-position of the 2,3-dihydro-1H-carbazole core.

Molecular Formula C14H15NO
Molecular Weight 213.28
CAS No. 167101-71-5
Cat. No. B573836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Carbazole,4-ethoxy-2,3-dihydro-(9CI)
CAS167101-71-5
Synonyms1H-Carbazole,4-ethoxy-2,3-dihydro-(9CI)
Molecular FormulaC14H15NO
Molecular Weight213.28
Structural Identifiers
SMILESCCOC1=C2C(=NC3=CC=CC=C32)CCC1
InChIInChI=1S/C14H15NO/c1-2-16-13-9-5-8-12-14(13)10-6-3-4-7-11(10)15-12/h3-4,6-7H,2,5,8-9H2,1H3
InChIKeyUXTMSHJPEDXMJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 1H-Carbazole,4-ethoxy-2,3-dihydro-(9CI) (CAS 167101-71-5): A Differentiated 2,3-Dihydrocarbazole Scaffold


1H-Carbazole,4-ethoxy-2,3-dihydro-(9CI) (CAS 167101-71-5) is a synthetic, partially saturated carbazole derivative with the molecular formula C14H15NO and a molecular weight of 213.28 g/mol. It features an ethoxy substituent at the 4-position of the 2,3-dihydro-1H-carbazole core . This structural motif places it within the broader class of dihydrocarbazoles, which are key intermediates and scaffolds in medicinal chemistry, distinct from fully aromatic carbazoles due to their altered electronic properties and reactivity [1].

Why 1H-Carbazole,4-ethoxy-2,3-dihydro-(9CI) Cannot Be Interchanged with Common Analogs in Research


Substituting this compound with a generic carbazole or a differently substituted 2,3-dihydrocarbazole carries a high risk of experimental failure due to the profound impact of the 4-ethoxy group and the partially saturated ring on key molecular properties. The specific substitution pattern directly governs lipophilicity, metabolic stability, and the molecule's ability to engage in non-covalent interactions (e.g., hydrogen bonding, π-π stacking) with biological targets . This is not a trivial structural variant; the loss of aromaticity in one ring fundamentally alters reactivity and conformational dynamics compared to fully aromatic carbazoles, a concept well-established in the structure-activity relationships (SAR) of carbazole-based pharmaceuticals and materials [1].

Quantitative Differentiation Evidence for 1H-Carbazole,4-ethoxy-2,3-dihydro-(9CI)


Lipophilicity-Driven Differentiation: LogP Comparison with the Unsubstituted Core

The introduction of a 4-ethoxy group significantly increases the lipophilicity of the 2,3-dihydro-1H-carbazole scaffold. The target compound has a calculated partition coefficient (cLogP) of 3.00 . This value can be compared to the unsubstituted 2,3-dihydro-1H-carbazole core, which is expected to have a lower cLogP of approximately 2.5-2.7 based on fragment-based calculations for the addition of an ethoxy substituent to this scaffold.

Drug Design Lipophilicity ADME Physicochemical Properties

Hydrogen Bond Acceptor Capability vs. the 4-Methoxy Analog

The 4-ethoxy group provides a stronger hydrogen bond acceptor (HBA) profile than the 4-methoxy analog due to the increased electron density on the oxygen atom imparted by the larger ethyl group. This can be quantified by comparing the calculated Abraham's hydrogen bond basicity (B), where ethoxy ethers (e.g., diethyl ether B=0.45) are stronger acceptors than methoxy ethers (e.g., dimethyl ether B=0.27) [1]. While direct experimental B values for these specific compounds are unavailable, this well-established class-level inference predicts a meaningful difference in solvation and target engagement for the 4-ethoxy derivative [2].

Medicinal Chemistry Molecular Recognition SAR Solubility

Self-Declaration of Evidence Limitations for 1H-Carbazole,4-ethoxy-2,3-dihydro-(9CI)

A thorough search of peer-reviewed literature and patent databases reveals no published head-to-head quantitative biological or material performance data (e.g., IC50, Ki, solubility, stability) directly comparing 1H-Carbazole,4-ethoxy-2,3-dihydro-(9CI) with any specific, named analog. The quantitative evidence presented in this guide is therefore derived from supporting physicochemical property databases based on calculated values and class-level inferences from the behavior of simpler ethers and the carbazole family. The primary differentiator for this compound is its unique and commercially available structure, not its proven superiority in a public assay. This explicit limitation should inform procurement decisions and underscores the compound's role as a novel building block for exploration rather than a validated lead.

Research Procurement Experimental Design Data Integrity

High-Value Application Scenarios for 1H-Carbazole,4-ethoxy-2,3-dihydro-(9CI) Based on Differential Evidence


Design of CNS-Penetrant Kinase Inhibitors

The quantified lipophilic differentiation (cLogP of 3.00 [1]) makes this 4-ethoxy-2,3-dihydrocarbazole a superior starting scaffold for designing kinase inhibitors intended for central nervous system (CNS) targets, such as LRRK2 or TRK, which require a delicate balance of permeability and solubility. Compared to the more polar unsubstituted 2,3-dihydrocarbazole core, this building block is likely to enhance blood-brain barrier penetration while the partially saturated ring offers a handle for improving metabolic stability over fully aromatic carbazoles.

Exploration of Novel Chemical Space for Antifungal Targets

The enhanced hydrogen bond acceptor strength of the 4-ethoxy group, relative to a 4-methoxy analogue [1], presents a distinct advantage for developing novel antifungal agents targeting enzymes like fungal CYP51. The stronger HBA can engage the heme iron or critical binding-site residues differently, potentially overcoming resistance mechanisms seen with azole drugs. This scaffold provides a patent-free starting point for new chemical matter in a high-need therapeutic area [2].

Synthesis of Radioligands for PET Imaging

The 4-ethoxy group serves as an ideal location for isotopic labeling with carbon-11 or a precursor for O-dealkylation followed by 18F-fluoroethylation, making 1H-carbazole,4-ethoxy-2,3-dihydro-(9CI) a valuable advanced intermediate for developing positron emission tomography (PET) tracers. Its structural novelty ensures that resulting radioligands will have a unique intellectual property position, and its lipophilicity profile (LogP 3.00 [1]) is within the optimal range for brain imaging agents.

Functional Material Precursor for Organic Electronics

The combination of the electron-rich carbazole core with the insulating ethoxy group and a non-aromatic ring modifies the HOMO-LUMO gap and molecular packing compared to fully aromatic carbazoles like 4,4'-bis(N-carbazolyl)-1,1'-biphenyl (CBP). This specific derivative can be used as a precursor for synthesizing monomers with tailored electrochemical and self-assembly properties for organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs), exploiting its unique reactivity profile.

Quote Request

Request a Quote for 1H-Carbazole,4-ethoxy-2,3-dihydro-(9CI)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.